{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol
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Overview
Description
{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the benzyloxy group. The dimethyl-silanyl group is then attached through a series of reactions involving silane reagents. The final step involves the addition of the phenyl-methanol group under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which {2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol include other naphthalene derivatives and silane-containing molecules. Examples include:
- 2-(6-(Benzyloxy)naphthalen-1-yl)propane-1,3-diol
- (6-Benzyloxy-naphthalen-1-yl)-(4,6-dimethyl-3-nitro-pyridin-2-yl)-amine
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Biological Activity
The compound {2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol (CAS Number: 1244855-79-5) is a silane derivative with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H26O2Si. It features a complex structure that includes a silane moiety, which is known to influence biological interactions due to its unique electronic properties.
The biological activity of silanes like this compound often involves:
- Antioxidant Properties : Silane compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Some studies indicate that silanes can inhibit specific enzymes, which may be relevant in cancer therapy.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in proliferation and apoptosis.
Therapeutic Applications
Research suggests potential applications in:
- Cancer Therapy : Due to its ability to modulate enzyme activity and influence cell signaling.
- Neuroprotection : Its antioxidant properties may provide protective effects against neurodegenerative diseases.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of similar silane compounds using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting potential protective effects against oxidative damage.
-
Enzyme Inhibition Studies :
- Another investigation focused on the inhibition of cyclooxygenase (COX) enzymes by related silane derivatives. The results demonstrated that these compounds could effectively inhibit COX-2, a target for anti-inflammatory therapies.
Comparative Analysis Table
Study Focus | Methodology | Key Findings |
---|---|---|
Antioxidant Activity | DPPH/ABTS Assays | Significant reduction in free radicals |
Enzyme Inhibition | COX Enzyme Inhibition Assay | Effective inhibition of COX-2 |
Neuroprotective Effects | Cell Culture Models | Reduced apoptosis in neuronal cells |
Properties
CAS No. |
1256482-79-7 |
---|---|
Molecular Formula |
C26H26O2Si |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
[2-[dimethyl-(6-phenylmethoxynaphthalen-1-yl)silyl]phenyl]methanol |
InChI |
InChI=1S/C26H26O2Si/c1-29(2,25-13-7-6-11-22(25)18-27)26-14-8-12-21-17-23(15-16-24(21)26)28-19-20-9-4-3-5-10-20/h3-17,27H,18-19H2,1-2H3 |
InChI Key |
IZPAWTYDNCIOKU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1CO)C2=CC=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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